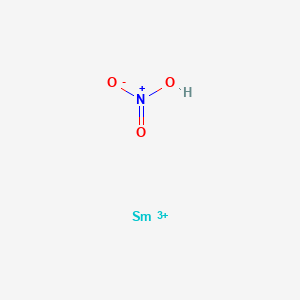
Samarium(3+) nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(3+) nitric acid, also known as samarium(III) nitrate, is a chemical compound with the formula Sm(NO₃)₃. It is a rare earth metal nitrate that appears as slightly brown crystals and is highly soluble in water. This compound is used in various applications, including catalysis, material science, and nuclear technology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samarium(3+) nitric acid is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete dissolution of samarium hydroxide and the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrometallurgical treatment of samarium-containing ores or waste materials. One method involves exposing samarium-cobalt (SmCo) powders to nitric acid, followed by selective oxidation and leaching to extract samarium. The resulting solution is then processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Samarium(3+) nitric acid undergoes various chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(3+) can be reduced to samarium(2+) using reducing agents.
Substitution: Samarium(3+) can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium amalgam or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(2+) compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Samarium(3+) nitric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in the study of biological systems and as a tracer in biochemical assays.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in the form of samarium-153 lexidronam.
Industry: Applied in the production of high-performance magnets, ceramics, and glass.
Mécanisme D'action
The mechanism of action of samarium(3+) nitric acid involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, samarium(3+) can interact with biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(3+) nitric acid: Similar in chemical behavior but with different luminescent properties.
Gadolinium(3+) nitric acid: Used in magnetic resonance imaging (MRI) contrast agents.
Neodymium(3+) nitric acid: Employed in the production of strong permanent magnets.
Uniqueness
Samarium(3+) nitric acid is unique due to its specific electronic configuration, which imparts distinct catalytic and luminescent properties. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
HNO3Sm+3 |
|---|---|
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
nitric acid;samarium(3+) |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4);/q;+3 |
Clé InChI |
MQVPQRAOXNIZDF-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].[Sm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
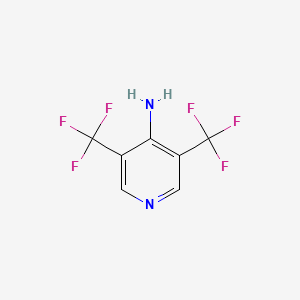

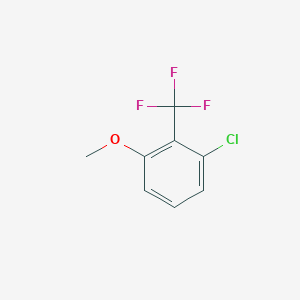
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
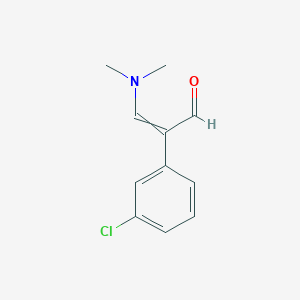
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
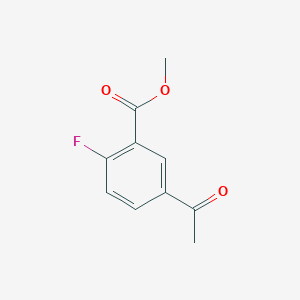
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

